5-methyl-1H-indole-6-carboxylic acid
Overview
Description
“5-methyl-1H-indole-6-carboxylic acid” is a substituted 1H-indole . It can be prepared by the esterification of indole-5-carboxylic acid . It has been used as a substrate for indigoid generation .
Synthesis Analysis
The synthesis of “5-methyl-1H-indole-6-carboxylic acid” involves the esterification of indole-5-carboxylic acid . It can also be used as a reactant in various processes such as the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Molecular Structure Analysis
The molecular formula of “5-methyl-1H-indole-6-carboxylic acid” is C10H9NO2 . The molecular weight is 175.18 .Chemical Reactions Analysis
“5-methyl-1H-indole-6-carboxylic acid” can participate in various chemical reactions. For instance, it can be used in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-methyl-1H-indole-6-carboxylic acid” include a melting point of 126-128 °C . The SMILES string representation is COC(=O)c1ccc2[nH]ccc2c1 .Scientific Research Applications
Indole Synthesis and Classification
The indole alkaloids, including structures like 5-methyl-1H-indole-6-carboxylic acid, have long inspired organic synthesis chemists due to their complex and biologically active structures. Indole synthesis techniques have significantly evolved, providing a framework for classifying all indole syntheses into nine strategic approaches. This classification aids in understanding new methods for indole construction, highlighting the importance of indoles in organic chemistry and their diverse applications in drug development and material science (Taber & Tirunahari, 2011).
Impact on Biocatalyst Inhibition
Carboxylic acids, including 5-methyl-1H-indole-6-carboxylic acid, exhibit biocatalytic inhibition properties that can impact microbial production processes. Understanding these effects is crucial for developing metabolic engineering strategies to increase microbial robustness, thereby enhancing the production of valuable chemicals and biofuels (Jarboe, Royce, & Liu, 2013).
Drug Synthesis Applications
Levulinic acid and its derivatives demonstrate the potential for drug synthesis, including the modification and connection of pharmaceutical reagents. The flexibility and unique properties of carboxylic acids, like 5-methyl-1H-indole-6-carboxylic acid, enable their use in synthesizing medicinally active functional groups, thereby reducing drug synthesis costs and simplifying production steps (Zhang et al., 2021).
Anticancer Agent Development
The Knoevenagel condensation reaction, involving carboxylic acids, plays a significant role in developing anticancer agents. This reaction facilitates the generation of α, β-unsaturated ketones/carboxylic acids, contributing to the library of compounds with remarkable anticancer activity. Such methodologies emphasize the importance of carboxylic acids in medicinal chemistry for targeting various cancer pathways (Tokala, Bora, & Shankaraiah, 2022).
Safety And Hazards
“5-methyl-1H-indole-6-carboxylic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties . They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . The investigation of novel methods of synthesis and the construction of indoles as a moiety in selected alkaloids have attracted the attention of the chemical community . Future research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
properties
IUPAC Name |
5-methyl-1H-indole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-7-2-3-11-9(7)5-8(6)10(12)13/h2-5,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROWWHBJJVXFRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)O)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1H-indole-6-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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